Thulium-167
Description
Properties
CAS No. |
14391-22-1 |
|---|---|
Molecular Formula |
Tm |
Molecular Weight |
166.93286 g/mol |
IUPAC Name |
thulium-167 |
InChI |
InChI=1S/Tm/i1-2 |
InChI Key |
FRNOGLGSGLTDKL-YPZZEJLDSA-N |
SMILES |
[Tm] |
Isomeric SMILES |
[167Tm] |
Canonical SMILES |
[Tm] |
Synonyms |
167Tm radioisotope Thulium-167 Tm-167 radioisotope |
Origin of Product |
United States |
Scientific Research Applications
Thulium-167's primary application lies in targeted radionuclide therapy (TRT). Its ability to emit Auger electrons allows for localized treatment while minimizing damage to surrounding healthy tissues. Key therapeutic applications include:
- Treatment of Small Tumors : Due to its short-range Auger electrons, this compound is particularly effective against small metastases or single tumor cells.
- Combination Therapies : It can be used in conjunction with other therapeutic agents to enhance treatment efficacy and improve patient outcomes .
Case Studies
- Preclinical Studies : Research has indicated that this compound can effectively target disseminated tumor cells in animal models, demonstrating significant tumor reduction without substantial side effects .
- Clinical Trials : Ongoing trials are assessing the safety and efficacy of this compound in human patients, focusing on its application in treating specific types of cancers such as breast and prostate cancer.
Diagnostic Applications
In addition to its therapeutic uses, this compound also shows promise in diagnostic imaging:
- Gamma Emission : The gamma-ray emission characteristics of this compound allow for imaging techniques such as Single Photon Emission Computed Tomography (SPECT), providing valuable information about tumor localization and progression.
| Diagnostic Technique | Application Area | Advantages |
|---|---|---|
| SPECT | Tumor Localization | High-resolution images |
| PET | Metastasis Detection | Early detection capabilities |
Comparison with Similar Compounds
Comparison with Similar Radionuclides
Thulium Isotopes
| Property | ¹⁶⁵Tm | ¹⁶⁶Tm | ¹⁶⁷Tm | ¹⁶⁸Tm |
|---|---|---|---|---|
| Half-life | 30 h | 7.7 h | 9.25 d | 93.1 d |
| Decay Mode | β⁻ (100%) | β⁻ (100%) | EC (100%) | β⁻ (100%) |
| Gamma Energy (keV) | 394 (15%) | 708 (32%) | 207.8 (19%) | 198 (22%) |
| Therapeutic Use | Limited (short half-life) | Limited (high β⁻ energy) | Theranostics (Auger electrons) | Bone pain palliation |
| Production Route | ¹⁶⁴Er(p,n) | ¹⁶⁶Er(p,n) | ¹⁶⁸Er(p,2n) | ¹⁶⁸Er(p,γ) |
Key Insights :
- ¹⁶⁷Tm vs. ¹⁶⁶Tm : ¹⁶⁶Tm’s short half-life (7.7 h) and high β⁻ energy limit its therapeutic precision, whereas ¹⁶⁷Tm’s longer half-life and Auger electrons enable targeted microtumor treatment .
- ¹⁶⁷Tm vs. ¹⁶⁸Tm : ¹⁶⁸Tm’s long half-life (93 d) suits chronic conditions but poses dosimetry challenges, unlike ¹⁶⁷Tm’s rapid clearance .
Other Theranostic Radionuclides
| Radionuclide | Half-life | Decay Mode | Key Emissions | Production Route | Clinical Use |
|---|---|---|---|---|---|
| ¹⁶⁷Tm | 9.25 d | EC | 208 keV γ, Auger e⁻ | ¹⁶⁸Er(p,2n) / ¹⁷¹Yb(p,α) | Microtumor therapy |
| ¹⁷⁷Lu | 6.65 d | β⁻ | 113/208 keV γ, β⁻ | ¹⁷⁶Yb(n,γ) | Neuroendocrine tumors |
| ¹⁵⁵Tb | 5.32 d | EC | 105 keV γ, Auger e⁻ | ¹⁵⁵Gd(p,n) / ¹⁵²Gd(α,n) | Preclinical theranostics |
| ¹⁴⁹Tb | 4.1 h | α/EC | 165 keV γ, α particles | ¹⁵¹Eu(p,3n) | Alpha therapy (research) |
Key Insights :
Preparation Methods
Natural Erbium Oxide Targets
Proton irradiation of natural erbium oxide (Er₂O₃) represents a foundational method for Tm-167 production. At the Paul Scherrer Institute (PSI), natural Er₂O₃ targets were irradiated with 22.8 MeV protons, yielding Tm-167 via the reaction. The process involves:
Table 1: Proton Irradiation Outcomes Using Natural Er₂O₃
Enriched Erbium Isotope Targets
To enhance yield and purity, enriched erbium isotopes (, ) are irradiated. The reaction dominates at proton energies below 15 MeV, while becomes significant above 20 MeV. Key advancements include:
-
Cross-Section Optimization : At 23 MeV, the reaction achieves a peak cross-section of 450 mbarn, producing 1 GBq of Tm-167 after an 8-hour irradiation.
-
Isotopic Enrichment : Using 98.1% enriched reduces competing reactions, improving radionuclidic purity to >99.5%.
Indirect Production via Ytterbium Isotopes
Tm-167 can also be generated indirectly through proton irradiation of ytterbium (Yb) isotopes, leveraging the decay chain:
^{171}\text{Yb}(p,\alpha)^{167}\text{Tm} \quad \text{and} \quad ^{176}\text{Yb}(p,10n)^{167}\text{Tm}
-
Yb-171 Irradiation : A 53 MeV proton beam on enriched yields 420 MBq of Tm-167 with 99.95% purity after 5 days of cooling.
-
Yb-176 Irradiation : Higher-energy protons (70 MeV) activate , though this method introduces impurities like and .
Mass Separation Techniques at CERN-MEDICIS
Laser Resonance Ionization
The CERN-MEDICIS facility employs laser resonance ionization to selectively ionize Tm atoms, achieving a – enrichment factor over erbium. This method exploits Tm’s lower vapor pressure and tailored laser wavelengths (e.g., 410 nm for Tm⁺).
Challenges in Ion Beam Collection
Despite high ionization efficiency, ion beam sputtering limits collection yields. In-situ gamma measurements indicate potential efficiencies of 45%, though practical yields remain at 11–20% due to losses during implantation on gold-coated foils.
Table 2: Mass Separation Performance Metrics
Chemical Purification Processes
Post-mass separation, chemical purification is critical to remove residual erbium and contaminants (e.g., zinc). Studies at PSI utilized DGA resin (N,N,N',N'-tetraoctyldiglycolamide), though incomplete Zn removal necessitated additional steps.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for Tm-167 Production
| Method | Yield (GBq) | Purity (%) | Time Efficiency |
|---|---|---|---|
| 1.0 | 99.5 | High | |
| 0.42 | 99.95 | Moderate | |
| Natural Er₂O₃ | 0.25 | 98.0 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
